N-(3,5-dichlorophenyl)thian-4-amine
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Overview
Description
N-(3,5-dichlorophenyl)thian-4-amine is a chemical compound known for its significant impact on various scientific fields. It is a derivative of thian-4-amine, with two chlorine atoms attached to the phenyl ring at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)thian-4-amine typically involves the reaction of 3,5-dichloroaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
N-(3,5-dichlorophenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to disrupt the energetics of Mycobacterium tuberculosis by inhibiting efflux pumps, which are essential for the bacteria’s survival. This disruption leads to the accumulation of toxic substances within the bacterial cells, ultimately causing their death .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar structure but different core, affecting mycobacterial energetics.
3,5-dichlorophenyl N-(4-(methylthio)phenyl)carbamate: Another related compound with distinct properties and applications.
Uniqueness
N-(3,5-dichlorophenyl)thian-4-amine stands out due to its specific interaction with efflux pumps in Mycobacterium tuberculosis, making it a promising candidate for developing new antibacterial agents. Its unique structure and reactivity also make it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C11H13Cl2NS |
---|---|
Molecular Weight |
262.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)thian-4-amine |
InChI |
InChI=1S/C11H13Cl2NS/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2 |
InChI Key |
JCKCXPZMUGSMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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